molecular formula C24H20ClNO4S B5127488 (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5127488
M. Wt: 453.9 g/mol
InChI Key: BQFUYQNDUDYPRS-KGENOOAVSA-N
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Description

(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its unique structural features. This compound belongs to the thiazolidinedione class, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-4-6-18-12-17(14-21-23(27)26(11-5-2)24(28)31-21)13-20(29-3)22(18)30-15-16-7-9-19(25)10-8-16/h2,4,7-10,12-14H,1,6,11,15H2,3H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFUYQNDUDYPRS-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=C3C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)/C=C/3\C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinedione core, followed by the introduction of the benzylidene and chlorobenzyl groups through condensation reactions. Common reagents used include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to optimize reaction times and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are employed.

Major Products

The major products formed from these reactions include various substituted thiazolidinediones, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

Medically, thiazolidinedione derivatives are known for their anti-diabetic properties. This compound may serve as a lead compound for developing new therapeutic agents.

Industry

Industrially, it can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an agonist or antagonist to certain receptors, modulating biological pathways. The exact pathways and targets depend on its specific application, whether in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione apart is its combination of thiazolidinedione core with chlorobenzyl and methoxy groups, providing unique reactivity and potential biological activity.

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